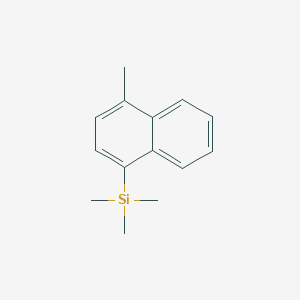

Trimethyl(4-methyl-1-naphthyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18Si |

|---|---|

Molecular Weight |

214.38 g/mol |

IUPAC Name |

trimethyl-(4-methylnaphthalen-1-yl)silane |

InChI |

InChI=1S/C14H18Si/c1-11-9-10-14(15(2,3)4)13-8-6-5-7-12(11)13/h5-10H,1-4H3 |

InChI Key |

OKGITEGPJXMOEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)[Si](C)(C)C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Trimethyl 4 Methyl 1 Naphthyl Silane

Cleavage Reactions of Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond in aryltrimethylsilanes like trimethyl(4-methyl-1-naphthyl)silane is relatively stable but can be cleaved under specific conditions by ionic reagents. iupac.org The reactivity of the Si-C bond is influenced by the nature of the aryl group and the reagents employed. Generally, cleavage is facilitated by electrophilic attack on the carbon atom of the naphthalene (B1677914) ring or nucleophilic attack at the silicon atom. iupac.orgnih.gov The activation of the Si-C bond can be enhanced by increasing the coordination number of the silicon atom, making it more susceptible to electrophilic cleavage. nih.gov

Reductive Cleavage with Hydride Reagents

While silanes are more commonly used as hydride donors to reduce other functional groups, the Si-C bond itself is generally resistant to direct reductive cleavage by common hydride reagents under standard conditions. organic-chemistry.orgmsu.edu The cleavage of an aryl-silicon bond typically requires electrophilic or strong nucleophilic activation. iupac.org However, certain activated silanes or specific reaction conditions can lead to Si-C bond scission. For instance, hypervalent silicon species, formed by the addition of a nucleophile like fluoride (B91410) to the silicon atom, exhibit increased reactivity and can undergo cleavage more readily. msu.edu In the context of this compound, direct reductive cleavage of the Si-naphthalene bond by a reagent like lithium aluminum hydride is not a typical reaction pathway. Instead, silanes themselves are employed as reducing agents for other functionalities. organic-chemistry.org

Electrophilic and Nucleophilic Transformations Involving the Trimethylsilyl (B98337) Moiety

The trimethylsilyl group can undergo transformations through either nucleophilic or electrophilic attack at the silicon center. Nucleophilic cleavage is a common reaction for aryl-silicon bonds. iupac.org This process involves a nucleophile attacking the silicon atom, which is facilitated by the formation of a stable leaving group, the naphthyl carbanion. The stability of this carbanion, enhanced by the aromatic system, makes the cleavage more favorable compared to that of alkyl-silicon bonds. iupac.org

Electrophilic attack generally occurs on the aromatic ring, leading to protodesilylation, halogenation, or other substitutions, where the trimethylsilyl group is replaced by an electrophile. iupac.org However, direct electrophilic attack on the silicon atom of an inert trimethylsilyl group is less common. Exchange reactions can occur with highly electrophilic silyl (B83357) compounds, often involving silylated intermediates. rsc.org For example, methyl/triflate exchange reactions on trimethylsilyl groups have been observed in the presence of Lewis acids like AgOTf, demonstrating that the methyl groups on the silicon can be substituted under certain conditions. uni-rostock.de

Reactions at the Naphthalene Ring System

The trimethylsilyl group is a versatile functional group in aromatic chemistry, influencing the regioselectivity of reactions on the naphthalene ring. It can act as a blocking group or be replaced by various electrophiles. Electrophilic cyclization of arylalkynes to form naphthalenes demonstrates how substitution patterns on aromatic rings direct cyclization reactions. nih.gov In this compound, the trimethylsilyl group at the 1-position can direct incoming electrophiles or be substituted in ipso-substitution reactions. For instance, protodesilylation with a strong acid can replace the -SiMe₃ group with a hydrogen atom. Similarly, halogenation can lead to the replacement of the silyl group with a halogen. The trimethylsilyl substituent can be used to control regiochemistry during metal/ammonia reductions of polynuclear aromatics, preventing overreduction, and can then be removed. researchgate.net

Mechanistic Investigations of Silane-Mediated Processes

Hydrogen Atom Transfer (HAT) Mechanisms in Organometallic Catalysis

Hydrogen Atom Transfer (HAT) is a fundamental process involving the concerted movement of a proton and an electron from a donor to an acceptor. nih.govacs.org In chemical synthesis, HAT is often used for C-H functionalization by generating an alkyl radical. mdpi.com Silanes, particularly those with weakened Si-H bonds, can serve as effective hydrogen atom donors, often replacing toxic reagents like organotin hydrides. msu.eduorganic-chemistry.org The key driving force for HAT is the bond dissociation energy (BDE); for a reaction to be favorable, the BDE of the bond being formed must be greater than the BDE of the bond being broken. mdpi.com

While this compound does not have a Si-H bond to act as a direct H-atom donor, the study of HAT mechanisms is crucial for understanding reactions where related hydrosilanes are used in its presence or in analogous systems. For example, Lewis base activation of hydrosilanes can initiate HAT processes for reactions like the hydrosilylation of vinylarenes. springernature.com In these mechanisms, a Lewis base coordinates to the silicon atom, forming a hypercoordinate hydridosilicate, which then acts as the HAT agent. springernature.com The process can be catalyzed by alkali metal Lewis bases, where a cation-π interaction between the metal ion and the substrate is key for the transfer. springernature.com

Table 1: Comparison of Bond Dissociation Energies (BDE) Relevant to HAT Reactions

| Bond | BDE (kcal/mol) |

|---|---|

| Bu₃Sn-H | 74 msu.eduorganic-chemistry.org |

| (Me₃Si)₃Si-H | 79 msu.eduorganic-chemistry.org |

This table illustrates why tris(trimethylsilyl)silane (B43935) is a better radical reducing agent than triethylsilane, and comparable to tributyltin hydride.

SN2-Type Pathways in Silane (B1218182) Chemistry

Reactions involving nucleophilic attack at the silicon atom often proceed through mechanisms analogous to the SN2 reaction at carbon. In silane chemistry, this pathway involves the formation of a pentacoordinate, hypervalent silicon intermediate or transition state. iupac.org The reaction of chlorosilanes with Grignard reagents, for instance, is proposed to occur via an SN2-type mechanism at the silicon center without the replacement of a solvent molecule at the magnesium center. researchgate.net

For this compound, a nucleophile would attack the silicon atom from the side opposite to one of the substituents (a methyl or the naphthyl group). Given the greater steric bulk of the naphthyl group, attack opposite a methyl group might be favored. The ease of this reaction is significantly greater than for analogous carbon compounds due to silicon's ability to accommodate a fifth ligand in a trigonal bipyramidal geometry, stabilizing the transition state. iupac.org The departure of the naphthyl group as a carbanion is a key step in the cleavage of the Si-C bond via this pathway. iupac.org

Photochemical Reactivity and Photoinduced Electron Transfer in Silyl-Naphthalene Systems

The photochemical behavior of silyl-naphthalene systems is significantly influenced by photoinduced electron transfer (PET) processes. While direct studies on this compound are not extensively documented, the broader class of silyl-naphthalene compounds exhibits characteristic photochemical reactivity. The naphthalene moiety acts as a potent chromophore, and upon excitation, it can participate in electron transfer processes with suitable donors or acceptors.

In many silyl-aromatic systems, the silyl group can influence the electronic properties of the aromatic ring, thereby affecting the dynamics of PET. For instance, in systems where a naphthalene derivative is linked to an electron-accepting moiety, the silyl group's electron-donating nature can modulate the driving force for electron transfer.

Research on related naphthalene diimide (NDI) systems, which are powerful electron acceptors, demonstrates that photoexcitation leads to efficient electron transfer from a donor molecule to the NDI core. nih.govrsc.orgresearchgate.net The fluorescence of these systems is often quenched due to this rapid PET. nih.govresearchgate.net In a hypothetical system where this compound acts as an electron donor, excitation of an acceptor molecule in its presence could lead to the transfer of an electron from the silyl-naphthalene moiety to the acceptor.

The dynamics of such a process would be governed by the redox potentials of the donor and acceptor, the distance between them, and the solvent polarity. In polar solvents, the resulting charge-separated state would be stabilized, potentially leading to longer-lived radical ions. Conversely, in nonpolar solvents, rapid charge recombination to the ground state is more likely.

A generalized scheme for photoinduced electron transfer involving a silyl-naphthalene system as a donor (D) and a generic acceptor (A) can be depicted as follows:

D-A --(hν)--> D-A --(PET)--> D•+-A•- --(Charge Recombination)--> D-A*

Regioselectivity and Stereoselectivity in Silane Reactions

The reactions of organosilanes, including those with naphthyl substituents, often exhibit high degrees of regioselectivity and stereoselectivity. This is particularly evident in cleavage reactions of the silicon-naphthyl bond.

Regioselectivity:

In reactions involving the cleavage of silicon-aryl bonds, the presence of substituents on the aromatic ring can direct the regiochemical outcome. For this compound, the silicon atom is attached at the 1-position of the naphthalene ring. Electrophilic substitution reactions on the naphthalene ring are known to be sensitive to the directing effects of existing substituents. libretexts.org The 1-position is generally more reactive towards electrophiles than the 2-position. libretexts.org

In the context of silyl-naphthalenes, fluoride-induced cascade reactions have been utilized to synthesize tetrasubstituted naphthalenes in a highly regioselective manner. rsc.org This suggests that the silyl group can act as a control element in directing the formation of specific isomers.

Stereoselectivity:

The stereochemistry at the silicon center can be controlled and predicted in various transformations. A notable example is the cleavage of the silicon-naphthyl bond by bromine, which has been shown to proceed with a high degree of stereoselectivity. Studies on related chiral disilanes containing a naphthyl group have demonstrated that this cleavage can occur with predominant inversion of configuration at the silicon center. acs.org

For instance, the brominolysis of (R)-1,2,2-trimethyl-2-(4-methoxynaphth-1-yl)-1-(naphth-1-yl)-1-phenyldisilane resulted in the cleavage of the silicon-naphthyl bond with 94% inversion of stereochemistry. acs.org This high level of stereocontrol is attributed to the specific mechanism of the electrophilic attack by bromine on the silicon-naphthyl bond.

The table below summarizes key findings regarding the stereoselectivity in the cleavage of silicon-naphthyl bonds.

| Reactant | Reagent | Stereochemical Outcome at Silicon | Reference |

| (R)-(+)-[(+)-menthoxy]methyl(naphth-1-yl)phenylsilane | Br₂ | 92% inversion | acs.org |

| (R)-1,2,2-trimethyl-2-(4-methoxynaphth-1-yl)-1-(naphth-1-yl)-1-phenyldisilane | Br₂ | 94% inversion | acs.org |

These findings underscore the potential for using the trimethylsilyl group on a naphthalene scaffold to direct stereoselective transformations at the silicon atom.

Radical Reactions Involving Silyl-Substituted Intermediates

Silyl-substituted intermediates can play a significant role in radical reactions. The presence of a silyl group can influence the stability and reactivity of adjacent radical centers. While specific radical reactions of this compound are not extensively detailed in the literature, general principles of radical chemistry can be applied. nih.gov

The formation of a radical on the naphthalene ring or the methyl groups of the trimethylsilyl moiety could lead to a variety of subsequent reactions. For example, a radical intermediate could undergo addition to an unsaturated system, hydrogen atom abstraction, or fragmentation.

In the context of polynuclear aromatic hydrocarbons like naphthalene, radical substitution reactions are a known class of transformations. libretexts.org The introduction of a trimethylsilyl group at the 1-position could influence the regioselectivity of such radical attacks.

Furthermore, silyl radicals themselves can be generated from organosilanes under various conditions, such as photolysis or reaction with radical initiators. A trimethylsilyl radical, if formed from a precursor like this compound, could participate in a range of radical chain processes.

One area where silyl-substituted intermediates are crucial is in reductive chemistry. For instance, the Birch reduction of aromatic compounds involves the formation of radical anions. nih.gov The presence of a silyl group on the naphthalene ring would be expected to influence the electron density distribution in the resulting radical anion, thereby affecting the regiochemical outcome of subsequent protonation or alkylation steps.

Advanced Spectroscopic and Structural Elucidation of Trimethyl 4 Methyl 1 Naphthyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and conformation of atoms within a molecule. For trimethyl(4-methyl-1-naphthyl)silane, ¹H, ¹³C, and ²⁹Si NMR studies are crucial for a complete structural assignment.

The electronic environment of this compound can be thoroughly mapped using ¹H, ¹³C, and ²⁹Si NMR spectroscopy. The chemical shifts (δ), reported in parts per million (ppm), are benchmarked against a tetramethylsilane (B1202638) (TMS) internal standard (δ = 0 ppm). wikipedia.org

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms. The trimethylsilyl (B98337) (-Si(CH₃)₃) group typically exhibits a sharp singlet in the upfield region (around 0.47 ppm for the analogous 1-(trimethylsilyl)naphthalene), a result of the electropositive nature of silicon causing significant shielding of the methyl protons. researchgate.net The protons on the 4-methyl group would appear as a singlet further downfield, while the seven aromatic protons on the naphthalene (B1677914) ring would produce a complex multiplet pattern in the characteristic aromatic region (typically 7.4-8.2 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. oregonstate.edu The carbons of the trimethylsilyl group are highly shielded and appear at a distinct upfield chemical shift. The 4-methyl carbon appears in the aliphatic region, while the ten carbons of the naphthalene ring, including the silyl-substituted C1 and the methyl-substituted C4, are found in the downfield aromatic region (125-170 ppm). oregonstate.edu The precise shifts of the naphthalene carbons are influenced by the electronic effects of both the trimethylsilyl and methyl substituents.

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is NMR-active, and its chemical shift provides direct insight into the electronic environment around the silicon atom. huji.ac.il Silicon NMR has a very wide chemical shift range, making it highly sensitive to the nature of the substituents attached to it. unige.ch For arylsilanes like this compound, the ²⁹Si chemical shift is influenced by the electronic properties of the substituted naphthalene ring system. The interaction between the silicon atom and the aromatic π-system can be probed by these shifts.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.4 - 0.5 | Highly shielded singlet. |

| ¹H | Ar-CH₃ | ~2.4 - 2.6 | Singlet in the benzylic region. |

| ¹H | Aromatic (Naphthyl) | ~7.4 - 8.2 | Complex multiplet pattern for 7 protons. |

| ¹³C | -Si(CH₃)₃ | ~ -1.0 - 2.0 | Upfield signal due to shielding by Si. |

| ¹³C | Ar-CH₃ | ~20 - 22 | Typical range for a methyl group on an aromatic ring. |

| ¹³C | Aromatic (Naphthyl) | ~125 - 140 | Signals for 10 distinct aromatic carbons. |

| ²⁹Si | Ar-Si(CH₃)₃ | ~ -5 to -10 | Characteristic range for aryltrimethylsilanes. |

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation Beyond Basic Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural confirmation, the molecule is ionized, and the resulting fragmentation pattern provides a molecular fingerprint. In the electron ionization (EI) mass spectrum of an arylsilane, the molecular ion (M⁺) peak is typically observed.

The fragmentation of this compound would be expected to follow characteristic pathways for arylsilanes. A primary and often base peak in the spectrum of trimethyl-aryl silanes corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable [M-15]⁺ cation. nih.gov This fragment, the dimethyl(4-methyl-1-naphthyl)silyl cation, is stabilized by the aromatic ring.

Further fragmentation could involve the loss of the entire trimethylsilyl group or rearrangements within the naphthalene ring system. Analysis of these fragments allows for unambiguous confirmation of the compound's molecular weight and core structure.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 214 | [M]⁺ | [C₁₄H₁₈Si]⁺ | Molecular Ion |

| 199 | [M - CH₃]⁺ | [C₁₃H₁₅Si]⁺ | Loss of a methyl radical; often the base peak. |

| 141 | [C₁₁H₉]⁺ | [4-Methyl-1-naphthyl]⁺ cation | Loss of the trimethylsilyl radical. |

| 73 | [(CH₃)₃Si]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation. |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The naphthalene moiety is a well-known chromophore and fluorophore, and its properties are modulated by the attached trimethylsilyl and methyl groups.

The UV-Vis absorption spectrum of this compound is dominated by the π–π* transitions of the naphthalene ring system. Studies on analogous 1-silylnaphthalenes show that the introduction of a silyl (B83357) group at the 1-position causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. researchgate.netnih.gov This shift is attributed to σ–π conjugation, an interaction where the high-energy σ-electrons of the carbon-silicon bond overlap with the π-electron system of the aromatic ring. researchgate.net This conjugation raises the energy of the highest occupied molecular orbital (HOMO) of the naphthalene system, thereby reducing the HOMO-LUMO gap and shifting the absorption to a longer wavelength. researchgate.net The 4-methyl group, being an electron-donating group, would further contribute to this effect.

While this compound itself is achiral, the naphthylsilyl moiety is a critical building block for creating chiral materials with unique photophysical properties. When multiple naphthyl chromophores are attached to a chiral oligosilane backbone, they can interact electronically. If the spatial arrangement of these chromophores is helical or twisted, it can lead to a phenomenon known as exciton (B1674681) chirality. researchgate.net This occurs when the transition dipoles of the individual naphthyl units couple, resulting in a splitting of the excited state. This splitting is observed in circular dichroism (CD) spectroscopy as a pair of signals with opposite signs (a bisignate Cotton effect), which is characteristic of the handedness of the helical arrangement. The study of such systems is crucial for the development of chiroptical materials. researchgate.net

X-ray Diffraction Crystallography for Absolute Configuration and Solid-State Structure

A crystallographic study would confirm the tetrahedral geometry around the silicon atom. It would also detail the planarity of the naphthalene ring and the orientation of the trimethylsilyl and methyl groups relative to this plane. In the solid state, the packing of the molecules would likely be governed by van der Waals forces and potential C-H···π interactions between the methyl groups and the aromatic rings of neighboring molecules. researchgate.net Such an analysis provides an unambiguous depiction of the molecule's conformation and its packing in the crystalline lattice.

Analysis of Peri-Atom Displacement and Ring Torsion Angles in Naphthyl Systems

The substitution of a trimethylsilyl group at the 1-position and a methyl group at the 4-position of the naphthalene ring system in this compound introduces significant steric interactions. These interactions are primarily observed between the peri hydrogen or substituent at the 8-position and the substituent at the 1-position. Such steric strain typically results in noticeable distortions of the naphthalene framework, which is otherwise planar.

The table below conceptualizes the type of data that would be obtained from such an analysis, illustrating the expected deviations from an idealized planar naphthalene structure.

| Parameter | Expected Observation | Significance |

| Peri-Atom Distance (Si···H(8)) | Shorter than the sum of van der Waals radii | Indicates significant steric compression |

| C(2)-C(1)-Si Angle | Deviated from ideal 120° | In-plane distortion due to steric push |

| C(9)-C(1)-Si-C(methyl) | Non-zero torsion angle | Out-of-plane twisting of the substituent |

| Naphthalene Ring Torsion Angles | Non-planar, twisted boat-like conformation | Alleviation of steric strain through ring deformation |

Note: The values in this table are illustrative of expected trends, as specific experimental data for this compound is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint." For this compound, the vibrational spectra would be characterized by modes originating from the trimethylsilyl group, the methyl group, and the substituted naphthalene ring.

Specific experimental IR and Raman spectra for this compound are not publicly documented. However, characteristic vibrational frequencies for its constituent functional groups can be predicted based on established data for similar compounds.

Key Vibrational Modes Expected for this compound:

Trimethylsilyl Group Vibrations : Strong bands are expected for the Si-C asymmetric and symmetric stretching, typically observed in the regions of 690-860 cm⁻¹. The symmetric deformation of the Si(CH₃)₃ group usually appears as a strong, sharp band around 1250 cm⁻¹.

Naphthalene Ring Vibrations : The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene ring typically produce a group of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 700-900 cm⁻¹ range.

Methyl Group Vibrations : The C-H stretching vibrations of the methyl group attached to the naphthalene ring would be observed in the 2850-2960 cm⁻¹ range.

The following table summarizes the expected characteristic IR and Raman active vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

| Aromatic C-H Stretch | > 3000 | IR & Raman |

| Methyl C-H Stretch | 2850 - 2960 | IR & Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR & Raman |

| Si(CH₃)₃ Symmetric Deformation | ~1250 | IR (Strong) |

| Si-C Stretch | 690 - 860 | IR & Raman (Strong) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR (Strong) |

Note: These are generalized ranges and the precise peak positions for this compound would require experimental measurement.

Computational and Theoretical Studies of Trimethyl 4 Methyl 1 Naphthyl Silane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules like Trimethyl(4-methyl-1-naphthyl)silane. DFT calculations are employed to determine the energies of molecular orbitals, the distribution of electron density, and to predict sites of reactivity.

Electronic Structure: The introduction of a silyl (B83357) group, such as trimethylsilyl (B98337), onto a naphthalene (B1677914) ring significantly perturbs its electronic structure. DFT studies on analogous silyl-substituted naphthalenes reveal that the silyl group generally acts as an electron-donating group. nih.gov This effect stems from the interaction between the filled sigma orbital of the carbon-silicon bond (σ(C-Si)) and the empty π-antibonding orbital of the naphthalene ring (π*). nih.gov This interaction, known as hyperconjugation, raises the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While both orbital energies are increased, the net effect is a decrease in the HOMO-LUMO energy gap compared to the unsubstituted naphthalene. researchgate.net

This reduced energy gap influences the molecule's reactivity and spectroscopic properties. A smaller gap suggests that the molecule can be more easily excited, which typically corresponds to a higher reactivity and a shift in absorption spectra to longer wavelengths. nih.gov The global chemical reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity profile. nih.gov

Reactivity: The reactivity of this compound can be predicted by analyzing its calculated electrostatic potential (ESP) map and Fukui functions. nih.gov The ESP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For silyl-naphthalenes, the electron-donating nature of the trimethylsilyl group increases the electron density on the naphthalene ring, making it more susceptible to electrophilic substitution. The precise positions of substitution are influenced by the combined directing effects of the silyl and methyl groups. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in optimizing molecular geometries and predicting these reactivity patterns. researchgate.netmdpi.comresearchgate.net

Table 1: Summary of DFT Calculation Parameters and Findings for Silyl-Naphthalenes.Modeling of Reaction Pathways and Transition States

While specific studies modeling reaction pathways for this compound are not prominent in the literature, the computational methodologies for such investigations are well-established. These studies are crucial for understanding reaction mechanisms, predicting reaction kinetics, and identifying potential byproducts.

The exploration of a reaction pathway involves identifying the minimum energy path connecting reactants to products on the potential energy surface (PES). arxiv.org Key points along this path include local minima, representing stable reactants, intermediates, and products, and first-order saddle points, which correspond to transition states (TS). arxiv.org

Computational approaches to model these pathways typically involve:

Geometry Optimization: The structures of reactants, products, and intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are used to locate the transition state structure connecting two minima. This is often the most challenging part of the calculation.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum has all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is found, an IRC calculation can be performed to follow the reaction path downhill from the transition state to the connected reactant and product, confirming the proposed mechanism.

For a reaction involving this compound, such as electrophilic aromatic substitution, DFT calculations would be used to compute the activation energies (the energy difference between the reactant and the transition state) for substitution at different positions on the naphthalene ring. researchgate.netmdpi.com The pathway with the lowest activation barrier would be the most kinetically favorable. These calculations provide quantitative insights that help explain experimental observations of regioselectivity and reaction rates. nih.gov

Analysis of Bonding Characteristics and Hyperconjugation Effects

The chemical and physical properties of this compound are heavily influenced by the nature of the carbon-silicon bond and its interaction with the aromatic system. The key phenomenon at play is hyperconjugation.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (in this case, a σ C-Si bond) into an adjacent empty or partially filled non-bonding p-orbital or antibonding π-orbital (from the naphthalene ring). researchgate.net This σ(C-Si) → π(naphthalene) interaction is responsible for the electron-donating character of the trimethylsilyl group. nih.govresearchgate.net

Key aspects of this interaction include:

Electron Delocalization: It leads to a small transfer of electron density from the C-Si bond into the naphthalene ring, which can be quantified using methods like Natural Bond Orbital (NBO) analysis. nih.gov

Energetic Stabilization: Hyperconjugation provides significant energetic stabilization to the molecule. The magnitude of this stabilization can be very large, particularly in electron-deficient systems like carbocations (a phenomenon known as the β-silicon effect), where it can be on the order of 30-40 kcal/mol. frontiersin.orgresearchgate.net In neutral systems like this compound, the effect is more subtle but still significant in determining reactivity and electronic properties.

Structural Effects: The delocalization imparts a small degree of π-character to the C(naphthyl)-Si bond, potentially leading to a slight shortening of this bond compared to a typical C-Si single bond.

Computational methods like the Block-Localized Wavefunction (BLW) can be used to explicitly calculate the energy associated with hyperconjugation by comparing the energy of the fully delocalized (standard) system with a hypothetical localized system where this interaction is "turned off". frontiersin.orgresearchgate.net Such analyses confirm that σ-hyperconjugation effects, even in neutral alkanes and alkenes, are substantial and fundamentally important to molecular stability. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis (if applicable)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and flexibility. nih.gov For a relatively rigid molecule like this compound, the scope for large-scale conformational changes is limited compared to complex biomolecules like proteins or RNA. nih.gov

The primary conformational degrees of freedom in this molecule are:

Rotation around the C(naphthyl)–Si single bond.

Rotation of the three methyl groups on the silicon atom.

Rotation of the methyl group at the 4-position of the naphthalene ring.

While these motions are rapid at room temperature, MD simulations could, in principle, be used to explore the rotational energy barrier around the C–Si bond. This would help determine the preferred orientation of the trimethylsilyl group relative to the plane of the naphthalene ring and whether any specific conformations are significantly populated. However, due to the molecule's rigidity, such analyses are not commonly reported in the literature, as the conformational space is limited and can often be adequately explored with simpler potential energy scans using quantum mechanical methods. Therefore, the application of extensive MD simulations for conformational analysis is of limited applicability for this specific compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

UV-Visible and Fluorescence Spectra: The electronic transitions that give rise to UV-visible absorption and fluorescence spectra are directly related to the HOMO-LUMO energy gap. As discussed in section 5.1, DFT calculations predict that silyl substitution narrows this gap. This theoretical finding aligns perfectly with experimental observations for silyl-substituted naphthalenes, which show a bathochromic (red) shift in their absorption and fluorescence maxima compared to unsubstituted naphthalene. nih.govnih.gov For instance, 1-(trimethylsilyl)naphthalene shows an absorption maximum shifted by about 8-9 nm to a longer wavelength. nih.gov Time-dependent DFT (TD-DFT) is the primary method used to simulate electronic absorption spectra and predict the wavelengths of maximum absorption (λmax). nih.gov

Table 2: Representative Photophysical Data for Silyl-Naphthalenes.nih.govNMR Spectra: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for assigning complex spectra and confirming molecular structures. ruc.dk The standard approach involves optimizing the molecular geometry using DFT and then calculating the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_calc = σ_TMS - σ_iso. More commonly, an empirical linear scaling is applied by plotting the calculated shieldings against experimental shifts for a set of known compounds to obtain a regression line, which is then used to correct the calculated values. nih.gov Modern approaches also integrate DFT-calculated parameters into machine learning and graph neural network models to achieve even higher accuracy, with mean absolute errors for ¹H predictions falling below 0.2 ppm. nrel.govmdpi.com For this compound, this method would allow for the unambiguous assignment of all proton and carbon signals in the aromatic region and for the silyl and methyl groups, providing a robust check against experimental data. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Trimethyl(4-methyl-1-naphthyl)silane as a Synthon for Complex Molecular Scaffolds

There is no specific information available in the reviewed scientific literature to suggest the established use of this compound as a synthon for the construction of complex molecular scaffolds. In principle, arylsilanes can serve as versatile building blocks in organic synthesis, often participating in cross-coupling reactions where the silyl (B83357) group is substituted. However, dedicated studies or examples demonstrating the application of this particular naphthylsilane derivative in the synthesis of intricate molecular frameworks are not presently available.

Precursor in the Synthesis of Functionalized Organosilicon Materials

No dedicated research has been found that describes the use of this compound as a precursor for functionalized organosilicon materials. Arylsilanes can be monomers or key intermediates in the synthesis of polymers and materials with specific optical or electronic properties. The presence of the methyl-naphthyl group could potentially impart unique characteristics to such materials. Nevertheless, there are no available studies that have synthesized or characterized organosilicon materials derived from this specific precursor.

Catalytic Applications of Silane-Containing Systems (e.g., as ligands or co-catalysts)

There is no information in the scientific literature regarding the application of this compound in catalytic systems, either as a ligand for a metal catalyst or as a co-catalyst. While organosilanes can be involved in various catalytic cycles, and silicon-containing ligands are known, the role of this particular compound in catalysis has not been explored or documented.

Surface Modification and Adhesion Promotion in Advanced Materials

Specific research on the application of this compound for surface modification and adhesion promotion is not available. Silanes are widely used as coupling agents to enhance the interface between organic and inorganic materials. The naphthyl group in this compound could theoretically offer specific interactions for surface binding or modify the surface properties in a unique way. However, no studies have been published that investigate or confirm these potential applications.

Future Research Directions and Unexplored Reactivities

Development of Novel Synthetic Routes to Access Derivatives

Future research will likely focus on expanding the chemical space around Trimethyl(4-methyl-1-naphthyl)silane through the development of novel synthetic routes to its derivatives. Given the versatility of arylsilanes in cross-coupling reactions, a primary avenue of exploration will be the functionalization of the naphthalene (B1677914) ring.

Key areas for investigation include:

Directed C-H Functionalization: Leveraging the directing-group ability of the silyl (B83357) moiety or other substituents to achieve regioselective C-H activation and subsequent functionalization of the naphthyl ring. This could lead to the introduction of a wide range of functional groups, including halogens, amines, and esters.

Metal-Catalyzed Cross-Coupling Reactions: Employing palladium, nickel, or copper catalysts to couple the naphthylsilane with various organic electrophiles. This would enable the synthesis of complex biaryl and polycyclic aromatic systems.

Modification of the Silyl Group: Developing methods to replace the methyl groups on the silicon atom with other alkyl or aryl groups, thereby tuning the steric and electronic properties of the silane (B1218182).

A systematic exploration of these synthetic strategies could yield a diverse library of this compound derivatives with tailored properties.

Table 1: Potential Synthetic Routes for this compound Derivatives

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Directed C-H Borylation | Ir-catalyst, Bpin | Borylated naphthylsilane derivatives |

| Palladium-Catalyzed Amination | Pd-catalyst, Buchwald-Hartwig ligands, Amine | Amino-functionalized naphthylsilanes |

| Nickel-Catalyzed Carboxylation | Ni-catalyst, CO2 | Carboxylic acid derivatives |

| Silyl Group Exchange | GaCl3, R3SiH | (Aryl)(dialkyl) (4-methyl-1-naphthyl)silanes |

Exploration of New Mechanistic Pathways

A deeper understanding of the mechanistic pathways governing the reactions of this compound is crucial for unlocking its full synthetic potential. Future research should focus on elucidating the mechanisms of both known and newly discovered transformations.

Specific areas of interest include:

Protodesilylation and Ipso-Substitution: Investigating the factors that control the cleavage of the C-Si bond and subsequent substitution at the 1-position of the naphthalene ring. This includes studying the influence of acid/base catalysis, solvent effects, and the nature of the electrophile.

Transmetalation Processes: In the context of cross-coupling reactions, detailed mechanistic studies of the transmetalation step from silicon to the transition metal catalyst are needed. This would involve identifying key intermediates and determining the rate-determining steps.

Photoredox Catalysis: Exploring the potential for this compound to participate in photoredox-catalyzed reactions, which could open up new avenues for radical-based functionalization.

The use of advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, combined with computational studies, will be instrumental in unraveling these complex mechanistic details.

Integration into Hybrid Material Systems

The unique combination of a bulky, aromatic naphthyl group and a robust silyl anchor makes this compound an attractive building block for the creation of novel hybrid material systems.

Future research in this area could explore:

Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives as charge-transporting or emissive layers in OLED devices. The naphthalene core provides a platform for tuning the optoelectronic properties. Naphthalene diimide derivatives, for instance, are being explored for use in organic electronics.

Sensors: Functionalizing the naphthyl ring with specific recognition motifs to create chemosensors for the detection of ions or small molecules. The silyl group can be used to immobilize these sensors on surfaces.

Porous Organic Polymers: Utilizing difunctionalized derivatives of this compound as monomers for the synthesis of porous organic polymers with applications in gas storage and separation.

The ability to tailor the molecular structure of this compound will be key to designing materials with desired properties for specific applications.

Table 2: Potential Applications of this compound in Hybrid Materials

| Material Type | Potential Role of the Compound | Targeted Properties |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | p-type or n-type semiconductor | High charge carrier mobility, good thermal stability |

| Chemical Sensors | Sensing material functionalized with receptors | High sensitivity and selectivity |

| Self-Assembled Monolayers | Surface modification agent | Control of surface energy and wettability |

Advanced Theoretical Modeling for Predictive Design

Advanced theoretical modeling and computational chemistry will be indispensable tools for guiding future research on this compound. hydrophobe.org

Key areas where theoretical modeling can make a significant impact include:

Predicting Reactivity: Using density functional theory (DFT) and other computational methods to predict the most likely sites of reaction and to calculate activation barriers for different reaction pathways. This can help in the rational design of new synthetic methods.

Designing Novel Derivatives: Computationally screening virtual libraries of this compound derivatives to identify candidates with optimized electronic and optical properties for specific applications in materials science.

Understanding Spectroscopic Properties: Calculating theoretical NMR, UV-Vis, and fluorescence spectra to aid in the characterization of new compounds and to provide insights into their electronic structure.

A close synergy between experimental and theoretical studies will accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

Q. What are the standard synthetic routes for Trimethyl(4-methyl-1-naphthyl)silane, and how can purity be optimized?

Answer: this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting 4-methyl-1-naphthyllithium with chlorotrimethylsilane under anhydrous conditions in tetrahydrofuran (THF) at -78°C. After quenching, the product is extracted with diethyl ether and purified via column chromatography (hexane/ethyl acetate). For high-purity yields (>95%), repeated recrystallization from cold diethyl ether (-25°C) is recommended .

| Key Reaction Parameters |

|---|

| Temperature: -78°C (lithiation) |

| Solvent: THF (anhydrous) |

| Purification: Column chromatography (SiO₂, hexane/EtOAc 9:1) |

| Yield: 60–81% (based on analogous silane syntheses) |

Q. How is this compound characterized using spectroscopic methods?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key spectral features include:

- ¹H NMR : A singlet at δ 0.14–0.22 ppm (9H, Si(CH₃)₃), aromatic protons at δ 7.1–8.1 ppm (4H, naphthyl), and a methyl group at δ 2.5 ppm (3H, CH₃) .

- ¹³C NMR : Signals at δ -0.6 ppm (Si(CH₃)₃), 21.5 ppm (CH₃), and aromatic carbons at δ 125–140 ppm .

Mass spectrometry (MS) typically shows a molecular ion peak at m/z 198–220 (depending on substituents) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in functionalization reactions involving this compound?

Answer: The 4-methylnaphthyl group introduces steric hindrance, directing electrophilic attacks to the less hindered α-position of the naphthalene ring. Computational studies (DFT) suggest that the methyl group destabilizes transition states for β-substitution by 5–8 kcal/mol compared to α-substitution. Experimental validation via kinetic isotope effects (KIE) and Hammett plots is advised to confirm these predictions .

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

Answer: The bulky 4-methylnaphthyl group reduces catalytic turnover in Suzuki-Miyaura couplings due to hindered transmetalation. Comparative studies with less hindered analogs (e.g., trimethyl(phenylethynyl)silane) show a 30–50% decrease in yield for aryl bromides. Mitigation strategies include:

Q. What are the challenges in analyzing contradictory spectroscopic data for silane derivatives, and how can they be resolved?

Answer: Contradictions in NMR chemical shifts often arise from solvent effects or trace impurities. For example, δ values for Si(CH₃)₃ vary by ±0.1 ppm in CDCl₃ vs. DMSO-d₆. To resolve discrepancies:

Re-run spectra under standardized conditions (solvent, temperature).

Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous peaks.

Compare with literature data for analogous compounds (e.g., trimethyl(phenylethynyl)silane, δ 0.22 ppm) .

Q. How can computational modeling guide the design of this compound derivatives for specific applications?

Answer: Density Functional Theory (DFT) simulations predict electronic and steric properties. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.